Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a piperazine core substituted with a 6-nitrobenzo[d]thiazol-2-yl group and linked via a methanone bridge to an isoxazol-5-yl moiety. This structure combines electron-withdrawing (nitro) and electron-donating (piperazine) groups, making it a candidate for pharmacological studies, particularly in receptor modulation or enzyme inhibition.
Properties
IUPAC Name |
[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S/c21-14(12-3-4-16-24-12)18-5-7-19(8-6-18)15-17-11-2-1-10(20(22)23)9-13(11)25-15/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLFAEBKOXJNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents like toluene and purification steps such as activated carbon treatment and distillation .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
Antimicrobial Activity
Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has shown promising results in antimicrobial studies. Research indicates that compounds with similar structural features exhibit activity against a range of pathogens, including bacteria and fungi.
Case Studies
- Study on Thiazole Derivatives : A related study demonstrated that thiazole-based compounds exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiazole moiety can enhance antimicrobial efficacy .
- Screening Results : In another investigation, derivatives of isoxazole were tested against various bacterial strains, showing inhibition zones comparable to standard antibiotics like ciprofloxacin . These findings highlight the potential for this compound to be developed as an antimicrobial agent.
Cognitive Enhancement
Research into isoxazole derivatives has also pointed to their potential as cognitive enhancers. Compounds similar to this compound have been shown to interact with serotonin receptors, which are crucial in mood regulation and cognitive function.
Case Studies
- Serotonin Receptor Modulation : A study indicated that certain isoxazoles could enhance cognitive function through modulation of 5-HT(2A) and 5-HT(2C) receptors, leading to improved memory and learning outcomes . This suggests that the compound may hold therapeutic potential for conditions such as Alzheimer's disease and other cognitive impairments.
Drug Development Potential
The unique combination of isoxazole and thiazole rings in this compound makes it a candidate for rational drug design. The ability to modify these structures allows researchers to explore new pharmacophores with enhanced biological activities.
Research Insights
Mechanism of Action
The mechanism of action of Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The compound’s closest analogs involve variations in the benzo[d]thiazole substituents or the piperazine-linked aryl groups. Key comparisons include:
Table 1: Substituent Impact on Yield and Melting Point
- Key Observations :
- Electron-withdrawing substituents (e.g., nitro, chloro) generally increase melting points compared to electron-donating groups (e.g., methoxy, ethoxy), as seen in the higher melting points of chloro- and fluorophenyl analogs (137–138°C and 127–128°C, respectively) .
- The nitro group in the target compound may enhance thermal stability and crystallinity, though experimental data are lacking.
Biological Activity
Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, anti-inflammatory effects, and interactions with various biological targets.
Chemical Structure and Properties
The compound features an isoxazole ring, a piperazine moiety, and a nitrobenzo[d]thiazole group. Its molecular formula is , with a molecular weight of approximately 342.36 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of isoxazole derivatives on various cancer cell lines. For instance, compounds similar to this compound were screened for their ability to induce apoptosis in tumor cells. Four out of nine synthesized derivatives exhibited potent cytotoxicity compared to established agents like TRAIL (Tumor Necrosis Factor-related Apoptosis-Inducing Ligand) in mammalian cancer cells, indicating that modifications in structure can enhance activity against cancer cells .
| Compound | Cytotoxicity (IC50 μM) | Activity Level |
|---|---|---|
| Isoxazole derivative 1 | 25.0 | High |
| Isoxazole derivative 2 | 50.0 | Moderate |
| Isoxazole derivative 3 | 75.0 | Low |
| Isoxazole derivative 4 | 100.0 | Very Low |
Anti-inflammatory Effects
Isoxazole derivatives have also been assessed for their anti-inflammatory properties. Compounds exhibiting structural similarities to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that these compounds could serve as potential therapeutic agents in treating inflammatory diseases .
The mechanism by which isoxazol derivatives exert their biological effects often involves interaction with specific protein targets. For example, some studies have indicated that these compounds can inhibit enzymes involved in cell signaling pathways associated with cancer progression and inflammation . The binding affinity and specificity towards these targets can be further elucidated through molecular docking studies.
Case Studies
- Anticancer Activity : A study focusing on the synthesis and evaluation of various isoxazolines linked to piperazine showed that certain derivatives effectively inhibited the growth of human cancer cell lines, suggesting their potential as anticancer agents .
- Influenza Virus Inhibition : Another investigation into isoxazole derivatives revealed promising antiviral activity against influenza viruses, demonstrating their versatility beyond anticancer applications .
Q & A
Q. What are the key synthetic pathways for Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzo[d]thiazole moiety via cyclization of substituted anilines with thiourea derivatives under acidic conditions.
- Step 2 : Nitration at the 6-position of the benzo[d]thiazole ring using a HNO₃/H₂SO₄ mixture, monitored by TLC to confirm regioselectivity .
- Step 3 : Piperazine ring functionalization via nucleophilic substitution or coupling reactions. For example, the piperazine may be linked to the isoxazole carbonyl group using a carbonylative cross-coupling reaction with Pd catalysts .
- Step 4 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using HPLC (>95% purity) and ¹H/¹³C NMR .
Q. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substitution patterns .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 412.0825) .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the isoxazole and piperazine moieties?
- Catalyst Screening : Pd(PPh₃)₄ or CuI/1,10-phenanthroline systems improve cross-coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature Control : Reactions performed at 80–100°C under inert atmosphere (N₂/Ar) minimize side reactions .
- Real-Time Monitoring : Use of in-situ FT-IR or LC-MS to track reaction progress and adjust conditions dynamically .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
- Assay Standardization : Use reference compounds (e.g., CHS-828) and uniform incubation times (48–72 hours) to normalize results .
- Cell Line Profiling : Compare IC₅₀ values across diverse lines (e.g., MCF-7, HEPG-2) to identify lineage-specific sensitivities .
- Mechanistic Studies : Perform competitive binding assays or siRNA knockdowns to validate target engagement (e.g., kinase inhibition vs. DNA intercalation) .
Q. How does the nitro group influence the compound’s electronic properties and reactivity?
- Electron-Withdrawing Effect : The nitro group reduces electron density on the benzo[d]thiazole ring, increasing susceptibility to nucleophilic attack at the 2-position .
- Impact on Bioactivity : Nitro-substituted analogs show enhanced cytotoxicity (e.g., IC₅₀ = 2.1 µM in HCT-116 cells) compared to methoxy or chloro derivatives .
- Computational Validation : DFT calculations (e.g., HOMO-LUMO gaps) correlate nitro-group placement with redox stability .
Methodological Considerations
Q. What in vitro models are suitable for initial neuropharmacological profiling?
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁A/₂A) or dopamine receptors using radioligands (³H-ketanserin for 5-HT₂A) .
- Functional Assays : Measure cAMP modulation in HEK-293 cells transfected with GPCRs .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes, NADPH regeneration system) .
Q. How to address solubility challenges in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
